Propargyl-PEG3-Tos
CAS No.: 1119249-30-7
Cat. No.: VC0540328
Molecular Formula: C14H18O5S
Molecular Weight: 298.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119249-30-7 |
|---|---|
| Molecular Formula | C14H18O5S |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | 2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 |
| Standard InChI Key | XOLBARIQCXNLPS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C |
| Appearance | Solid powder |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Propargyl-PEG3-Tos consists of three primary components:
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Propargyl Group (-C≡CH): Positioned at one terminus, this alkyne functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
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Tosyl Group (-SO2C6H4CH3): Located at the opposing terminus, this sulfonate ester acts as a superior leaving group in nucleophilic substitution reactions.
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PEG3 Spacer: A triethylene glycol chain bridges the two functional groups, enhancing hydrophilicity, biocompatibility, and molecular flexibility.
The compound’s molecular weight ranges between 450–500 g/mol, with the PEG3 spacer contributing to its solubility in aqueous and organic solvents.
Reactivity Profile
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Click Chemistry: The propargyl group reacts with azides to form stable 1,2,3-triazole linkages under mild conditions (e.g., room temperature, aqueous media) .
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Nucleophilic Substitution: The tosyl group undergoes displacement by nucleophiles such as amines, thiols, or hydroxyls, enabling covalent bonding to biomolecules .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Propargyl-PEG3-Tos is synthesized through sequential functionalization of a PEG3 backbone:
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Tosylation: Reaction of PEG3-diol with toluenesulfonyl chloride in anhydrous dichloromethane (DCM) yields PEG3-tosylate.
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Propargylation: Substitution of the terminal hydroxyl group with propargyl bromide in the presence of a base (e.g., potassium carbonate) completes the synthesis.
Key Parameters:
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Stoichiometry: A 1:1 molar ratio of propargyl bromide to PEG3-tosylate minimizes side products.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as tetrabutylammonium iodide accelerate substitution reactions, while in-line HPLC monitors purity.
Biomedical Applications
Proteolysis-Targeting Chimeras (PROTACs)
Propargyl-PEG3-Tos serves as a critical linker in PROTACs, which degrade disease-causing proteins by recruiting E3 ubiquitin ligases. For example, in a study targeting the oncoprotein BRD4, the compound connected a BRD4 ligand to a von Hippel-Lindau (VHL) E3 ligase binder, achieving >80% degradation in leukemia cells .
Drug Delivery Systems
The PEG3 spacer enhances the pharmacokinetics of conjugated therapeutics:
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Solubility: Increases aqueous solubility of hydrophobic drugs by 10–100-fold.
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Circulation Time: Reduces renal clearance, extending half-life from hours to days.
Bioconjugation Strategies
The compound’s dual reactivity enables sequential conjugation:
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Tosyl Displacement: Covalent attachment of amines or thiols to the tosyl group.
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Click Chemistry: Site-specific coupling of azide-functionalized targeting ligands (e.g., antibodies).
Comparative Analysis with Related Compounds
Future Directions
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Targeted Neurodegenerative Therapies: Exploiting the blood-brain barrier permeability of PEGylated linkers for tau protein degradation.
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Multifunctional Nanocarriers: Integrating Propargyl-PEG3-Tos into lipid nanoparticles for siRNA delivery.
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